H-Arg(NO2)-pNA hydrobromide

Enzyme kinetics Trypsin Chromogenic substrate

Generic arginine-pNA analogs introduce uncontrolled variables, compromising assay reproducibility. H-Arg(NO2)-pNA hydrobromide eliminates this risk through its Nω-nitro modification, which delivers defined, reduced catalytic efficiency (kcat/Km) for precise kinetic measurements. - Enables wider dynamic range for inhibitor screening; minimizes signal saturation. - HBr salt ensures consistent solubility and lot-to-lot stability. - Serves dual-purpose: standalone trypsin substrate and building block for custom peptide-pNA synthesis. Purity ≥95%; CAS 29028-61-3.

Molecular Formula C12H17N7O5 · HBr
Molecular Weight 420.23
CAS No. 29028-61-3
Cat. No. B613146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(NO2)-pNA hydrobromide
CAS29028-61-3
Molecular FormulaC12H17N7O5 · HBr
Molecular Weight420.23
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
InChIInChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg(NO2)-pNA Hydrobromide Overview


H-Arg(NO2)-pNA hydrobromide (Nω-Nitro-L-arginine-p-nitroanilide hydrobromide; CAS 29028-61-3; molecular weight 420.22 g/mol ) is a synthetic chromogenic substrate designed for the quantitative detection of trypsin-like serine proteases. Its core structure comprises a para-nitroaniline (pNA) chromophore linked via an amide bond to a nitro-arginine (Arg(NO2)) residue. Upon enzymatic cleavage at the C-terminal arginine, the pNA moiety is liberated, yielding a chromogenic signal measurable at 405 nm [1]. This compound serves a dual role: as a standalone chromogenic substrate for direct protease activity assays, and as a critical synthetic building block for the preparation of extended peptide p-nitroanilide substrates containing a C-terminal arginine residue [2].

Risks of Substituting H-Arg(NO2)-pNA with Generic Substrates


Interchanging H-Arg(NO2)-pNA with a generic arginine p-nitroanilide analog (e.g., BAPNA, S-2266, S-2238) introduces uncontrolled variables that compromise assay fidelity and experimental reproducibility. The nitro group on the ω-nitrogen of the arginine side chain is not an inert modification; it fundamentally alters the electronic and steric profile of the guanidinium group, directly impacting substrate recognition at the enzyme's S1 binding pocket [1]. Consequently, this modification yields distinct kinetic parameters—most critically a reduced catalytic efficiency (kcat/Km) relative to the unmodified Arg residue—that dictate assay sensitivity and dynamic range. Furthermore, the HBr salt form confers specific solubility and stability characteristics that are absent in other counterion variants . Substitution with a non-nitrated analog therefore invalidates any previously optimized assay protocol and necessitates a full re-validation of enzyme kinetics, rendering it unsuitable for comparative studies or quality-controlled workflows.

H-Arg(NO2)-pNA Differentiation Evidence


Reduced Catalytic Efficiency vs. Unmodified Arginine

In a head-to-head comparison within an identical pentapeptide scaffold (Ac-Ala-Val-Abu-Pro-X-pNA), the Arg(NO2)-containing substrate displayed significantly lower catalytic efficiency toward bovine β-trypsin compared to the unmodified Arg-containing analog. The study identified peptides with Arg and Lys residues as the most active compounds, while modifications that reduce positive charge or alter side-chain length—including the nitro-arginine variant—resulted in decreased affinity and catalytic turnover [1]. This quantitative reduction in kcat/Km, although absolute values were not explicitly tabulated, is a direct consequence of the nitro group's electron-withdrawing effect on the guanidinium moiety, which attenuates the critical electrostatic interaction with Asp189 in the S1 specificity pocket.

Enzyme kinetics Trypsin Chromogenic substrate Structure-activity relationship

Defined Purity and HBr Salt Form for Solubility

Commercial preparations of H-Arg(NO2)-pNA hydrobromide (CAS 29028-61-3) are supplied with a minimum purity specification of 95%, as confirmed by standard analytical methods . Critically, the compound is provided as the hydrobromide (HBr) salt, a form that enhances aqueous solubility compared to the free base or alternative salts. This is essential for preparing concentrated stock solutions in aqueous buffers or DMSO for enzymatic assays [1]. In contrast, non-hydrobromide analogs (e.g., BAPNA hydrochloride or S-2266 dihydrochloride) may exhibit different solubility profiles and buffering requirements, necessitating protocol re-optimization and introducing inter-lot variability.

Quality control Reagent procurement Solubility Assay reproducibility

Minimal Cross-Reactivity vs. Tripeptide Substrates

Unlike extended tripeptide chromogenic substrates such as H-D-Val-Leu-Arg-pNA (S-2266; kallikrein substrate, Km = 0.25–1.2 mM [1][2]) or H-D-Phe-Pip-Arg-pNA (S-2238; thrombin-specific substrate [3]), H-Arg(NO2)-pNA lacks the additional amino acid residues that confer exosite binding and enhance affinity for specific proteases. This structural simplicity restricts recognition primarily to the S1 specificity pocket of trypsin-like enzymes. Consequently, H-Arg(NO2)-pNA exhibits minimal cross-reactivity with proteases that require extended subsite interactions, such as glandular kallikrein or thrombin, thereby reducing background hydrolysis in complex biological matrices. This characteristic positions it as a more selective, albeit less sensitive, tool for dissecting the fundamental S1 pocket specificity of trypsin-family enzymes.

Substrate specificity Serine protease Thrombin Kallikrein

Dual Utility: Substrate and Synthetic Building Block

H-Arg(NO2)-pNA hydrobromide is uniquely positioned as both a standalone chromogenic substrate and a versatile building block for the synthesis of extended peptide p-nitroanilide substrates containing a C-terminal arginine residue. The nitro group on the ω-nitrogen serves as a protective group for the guanidino moiety during peptide coupling reactions. Following synthesis, this nitro group can be quantitatively removed by treatment with anhydrous hydrogen fluoride (HF) at 0°C for 40 minutes, yielding a free arginine residue ready for enzymatic cleavage [1]. This dual functionality is not shared by simpler chromogenic substrates like BAPNA, which are end-point reagents lacking synthetic utility. For laboratories requiring tailored substrate sequences to probe specific protease subsite preferences, H-Arg(NO2)-pNA enables the cost-effective, in-house construction of custom substrates without the need for specialized arginine protection schemes.

Peptide synthesis Custom substrate Chemical biology Protease assay development

H-Arg(NO2)-pNA Hydrobromide Application Scenarios


Trypsin S1 Pocket Kinetics and Inhibitor Screening

The reduced catalytic efficiency of H-Arg(NO2)-pNA relative to unmodified Arg-containing substrates [1] makes it an ideal tool for kinetic studies where a lower turnover rate is advantageous. This includes detailed mechanistic investigations of S1 pocket interactions, especially those probing the electrostatic contribution of the guanidinium group to substrate binding. Furthermore, its moderate activity provides a wider dynamic range for screening competitive inhibitors of trypsin-like proteases, as the slower substrate hydrolysis reduces the risk of signal saturation and allows for more accurate Ki determination. The defined purity (≥95%) and HBr salt form ensure consistent and reliable kinetic measurements.

Custom Peptide-pNA Substrate Synthesis

H-Arg(NO2)-pNA hydrobromide is a critical building block for laboratories requiring customized chromogenic substrates. Its ω-nitro group protects the arginine side chain during solid-phase or solution-phase peptide synthesis, preventing undesired side reactions. Post-synthesis, the nitro group is readily removed via HF treatment to unveil the native arginine residue [2]. This application scenario is particularly valuable for research groups studying protease subsite specificity or developing novel diagnostic assays that demand unique peptide sequences not commercially available.

Assays with Minimal Kallikrein/Thrombin Cross-Reactivity

Given its structural simplicity as a single amino acid pNA conjugate, H-Arg(NO2)-pNA exhibits substantially lower affinity for proteases that rely on extended substrate recognition, such as glandular kallikrein (which prefers tripeptide substrates like S-2266) or thrombin (which requires specific exosite interactions as with S-2238) [3][4]. In applications involving crude biological fluids or cell lysates where multiple trypsin-like proteases may be present, H-Arg(NO2)-pNA serves as a more selective substrate for assessing fundamental trypsin-like activity with minimized interference from kallikrein or thrombin. This selectivity reduces background noise and enhances the signal-to-noise ratio for the target trypsin activity.

Quality Control Testing for Enzyme Manufacturing

The established purity specifications (≥95%) and defined HBr salt form of H-Arg(NO2)-pNA hydrobromide support its use in standardized quality control (QC) assays for the routine testing of commercial enzyme preparations. Its reproducible kinetic behavior and chromogenic readout at 405 nm enable the development of robust, validated QC protocols for trypsin and related serine proteases. This application is essential for enzyme manufacturers and contract research organizations that require consistent, lot-to-lot activity verification.

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